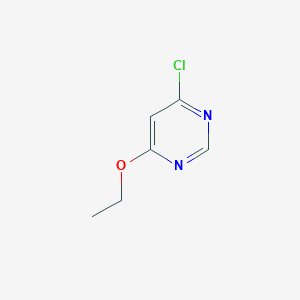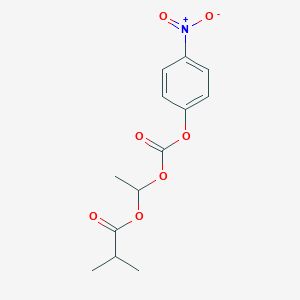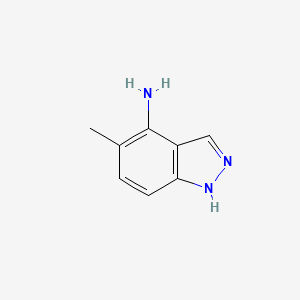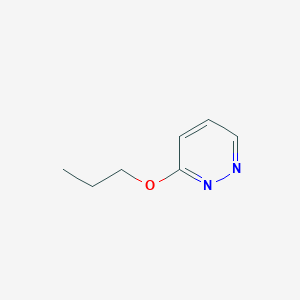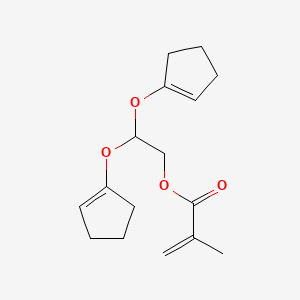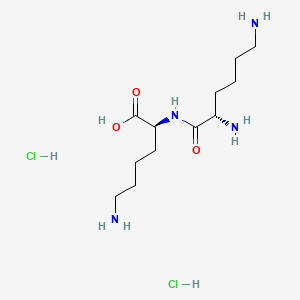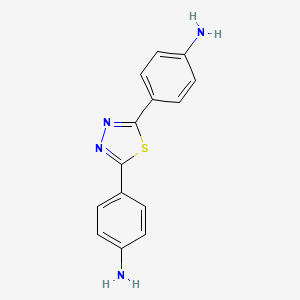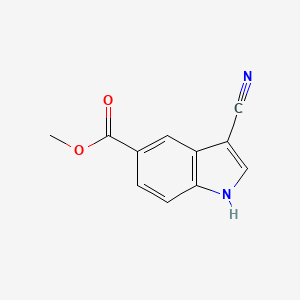
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Vue d'ensemble
Description
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a chemical compound that contains a naphthyridine ring with a chloro substituent at the 2-position . It is also known as 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride . The compound has a molecular weight of 205.09 .
Synthesis Analysis
The synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine involves the reaction of 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine with an excess of phosphorus oxychloride . The reaction is carried out under nitrogen protection and heated to reflux . The phosphorus oxychloride dissolves to start the reaction, which eventually turns into a black viscous liquid indicating the end of the reaction .Molecular Structure Analysis
The molecular structure of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is represented by the linear formula C8H9ClN2 . The InChI code for this compound is 1S/C8H9ClN2/c9-8-2-1-6-5-10-4-3-7 (6)11-8/h1-2,10H,3-5H2 .Physical And Chemical Properties Analysis
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Anticancer Properties
1,6-Naphthyridines have been identified to possess anticancer activities. The unique structure of “2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine” could be explored for its potential in targeting specific cancer cells or pathways. Research could focus on its interaction with cancer cell DNA or proteins to inhibit growth or induce apoptosis .
Anti-HIV Activity
Compounds in the 1,6-naphthyridine class have shown promise as anti-HIV agents. The chlorinated derivative could be investigated for its efficacy in interfering with HIV replication or binding to the virus’s proteins .
Antimicrobial Applications
The antimicrobial potential of 1,6-naphthyridines suggests that “2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine” could be used in the development of new antibiotics or antiseptics, particularly against resistant strains of bacteria .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory properties of this class of compounds make them candidates for pain relief and inflammation management. Research could explore the mechanisms by which “2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine” exerts these effects .
Antioxidant Effects
Exploring the antioxidant capacity of “2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine” could lead to its application in preventing oxidative stress-related diseases or in food preservation .
Histamine H3 Receptor Antagonism
There is evidence that tetrahydronaphthyridines can act as histamine H3 receptor antagonists. This application could be significant in treating sleep disorders or other conditions related to histamine activity .
Chemical Synthesis and Reactivity
The reactivity of 1,6-naphthyridines with various reagents opens up possibilities for synthetic chemistry applications. “2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine” could be a key intermediate in the synthesis of more complex molecules .
Formation of Metal Complexes
The ability of naphthyridines to form complexes with metals can be utilized in catalysis or material science. Research into how “2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine” interacts with different metals could lead to new discoveries in these fields .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It is harmful by inhalation, in contact with skin, and if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Propriétés
IUPAC Name |
2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDMQOQCJRLUQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593905 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
CAS RN |
210539-05-2 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



